
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15FO4S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and the ethyl group is substituted with a 2,2-difluoroethoxy group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(2,2-difluoroethoxy)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
2-(2,2-Difluoroethoxy)ethanol+4-methylbenzenesulfonyl chloride→2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: In the presence of water and a base, the compound can hydrolyze to form 2-(2,2-difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Hydrolysis: 2-(2,2-Difluoroethoxy)ethanol and 4-methylbenzenesulfonic acid.
Reduction: 2-(2,2-Difluoroethoxy)ethanol.
Aplicaciones Científicas De Investigación
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical research: As a building block for the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and advanced materials.
Biological studies: As a reagent in the modification of biomolecules for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, making the compound reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Fluoroethoxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a single fluorine atom.
2-(2,2,2-Trifluoroethoxy)ethyl 4-methylbenzenesulfonate: Contains three fluorine atoms, making it more electron-withdrawing.
2-(2-Hydroxyethoxy)ethyl 4-methylbenzenesulfonate: Lacks fluorine atoms, resulting in different reactivity and properties.
Uniqueness
2-(2,2-Difluoroethoxy)ethyl 4-methylbenzenesulfonate is unique due to the presence of two fluorine atoms, which influence its reactivity and stability. The difluoroethoxy group imparts specific electronic and steric effects, making this compound valuable in certain synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H14F2O4S |
|---|---|
Peso molecular |
280.29 g/mol |
Nombre IUPAC |
2-(2,2-difluoroethoxy)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H14F2O4S/c1-9-2-4-10(5-3-9)18(14,15)17-7-6-16-8-11(12)13/h2-5,11H,6-8H2,1H3 |
Clave InChI |
LZTBOGYONSPFLW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-1-fluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B13511748.png)
![N-[1-(naphthalen-1-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B13511753.png)
![3-cyclopropyl-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylicacid](/img/structure/B13511755.png)
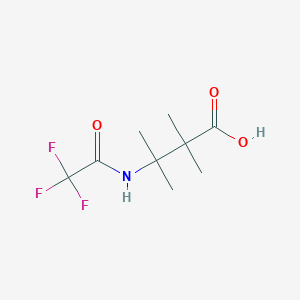

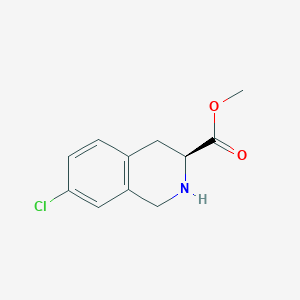
![5-(3-{[(Tert-butoxy)carbonyl]amino}prop-1-yn-1-yl)pyridine-3-carboxylicacid](/img/structure/B13511781.png)

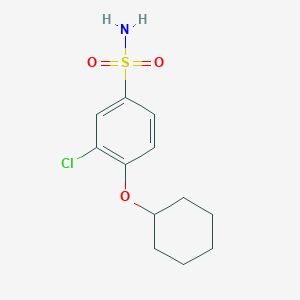
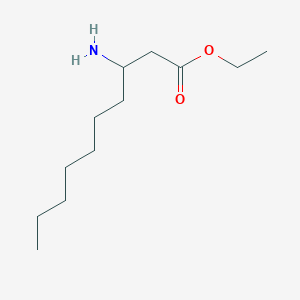
![3-{[3-(Morpholin-4-yl)-3-oxopropyl]amino}propanoic acid hydrochloride](/img/structure/B13511793.png)
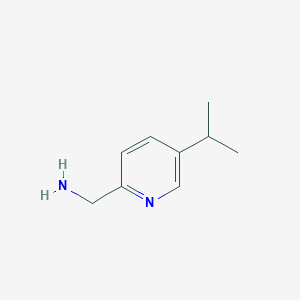
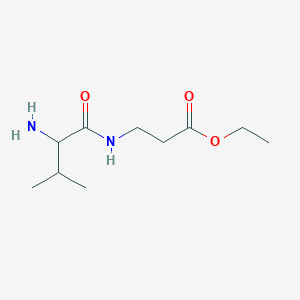
![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
